- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435

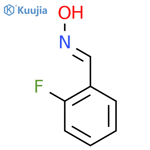

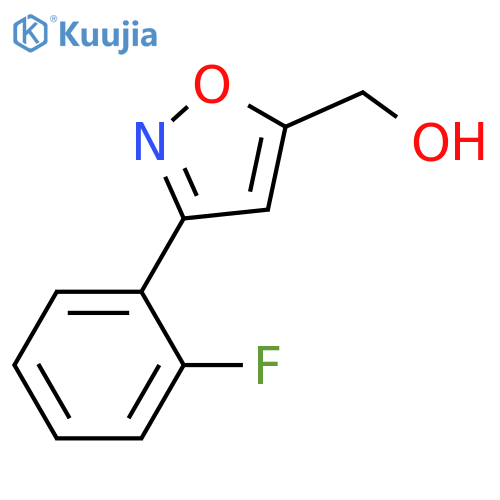

Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure

商品名:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

CAS番号:953046-62-3

MF:C10H8FNO2

メガワット:193.174426078796

MDL:MFCD09701311

CID:829458

PubChem ID:50896551

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol

- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole

- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol

- IIYKJLFWWAQROU-UHFFFAOYSA-N

- STL414849

- SBB073373

- 6405AC

- 3-(2-Fluorophenyl)-5-isoxazolemethanol

- SY036327

- ST45255963

- [3-(2-Fluoro

- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)

- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol

- EN300-232444

- CS-0085277

- SCHEMBL4275449

- AC-29574

- C10H8FNO2

- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL

- DA-40157

- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol

- 953046-62-3

- AKOS005169233

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR

- MFCD09701311

- DTXSID60678946

- CS-12052

- SB40209

-

- MDL: MFCD09701311

- インチ: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2

- InChIKey: IIYKJLFWWAQROU-UHFFFAOYSA-N

- ほほえんだ: FC1C(C2C=C(CO)ON=2)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 193.05390666g/mol

- どういたいしつりょう: 193.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.75 g/l)(25ºC)、

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232444-2.5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 2.5g |

$505.0 | 2024-06-19 | |

| TRC | F590008-10mg |

(3-(2-fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1128264-50mg |

[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |

953046-62-3 | 95% | 50mg |

$170 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

¥1579.0 | 2023-09-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | ≥95% | 1g |

¥1472.00 | 2024-07-09 | |

| abcr | AB449992-250 mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 250MG |

€231.60 | 2022-03-24 | ||

| eNovation Chemicals LLC | D782052-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | 95% | 1g |

$230 | 2024-07-20 | |

| Fluorochem | 225866-250mg |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

£150.00 | 2022-02-28 | |

| Fluorochem | 225866-1g |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 1g |

£363.00 | 2022-02-28 | |

| Enamine | EN300-232444-5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 5g |

$775.0 | 2023-09-15 |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

リファレンス

- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

リファレンス

- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987

合成方法 4

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

リファレンス

- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

リファレンス

- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371

合成方法 8

はんのうじょうけん

1.1 Catalysts: Zinc chloride

リファレンス

- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

リファレンス

- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

清らかである:99%/99%/99%/99%

はかる:1g/5g/500mg/250mg

価格 ($):327.0/1306.0/218.0/163.0